Benzenesulfonic acid, 4,4'-iminobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4,4’-iminobis- is an organic compound with the molecular formula C12H11NO6S2. It is a derivative of benzenesulfonic acid, where two benzenesulfonic acid molecules are linked by an imino group. This compound is known for its strong acidic properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, 4,4’-iminobis- can be synthesized through the sulfonation of benzene using concentrated sulfuric acid. This process involves the introduction of sulfonic acid groups (-SO3H) to the benzene ring. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfonic acid groups.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, 4,4’-iminobis- involves large-scale sulfonation processes. These processes are carried out in reactors where benzene is treated with sulfuric acid at elevated temperatures. The resulting product is then purified and isolated for further use.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4,4’-iminobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4,4’-iminobis- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4,4’-iminobis- involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function. The imino group in the compound also plays a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler derivative with a single sulfonic acid group.
p-Toluenesulfonic acid: Contains a methyl group in addition to the sulfonic acid group.
Sulfanilic acid: Contains an amino group in addition to the sulfonic acid group.
Uniqueness
Benzenesulfonic acid, 4,4’-iminobis- is unique due to the presence of two sulfonic acid groups linked by an imino group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
112727-79-4 |
---|---|
Molecular Formula |
C12H11NO6S2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(4-sulfoanilino)benzenesulfonic acid |
InChI |
InChI=1S/C12H11NO6S2/c14-20(15,16)11-5-1-9(2-6-11)13-10-3-7-12(8-4-10)21(17,18)19/h1-8,13H,(H,14,15,16)(H,17,18,19) |
InChI Key |
OLEIVHSFVWPUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.